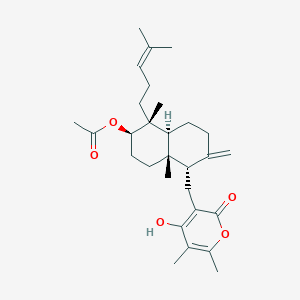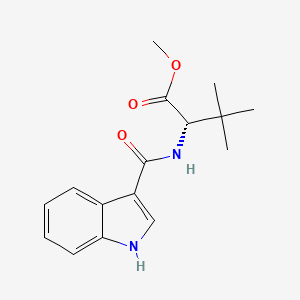
(3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one is a complex organic molecule known for its unique structure and significant biological activities This compound belongs to the class of anthraquinones, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthracene core, followed by the introduction of hydroxyl groups through selective oxidation reactions. The methyl group is usually introduced via alkylation reactions. Key steps include:
Formation of the Anthracene Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives followed by cyclization.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of fungal cultures that naturally produce anthraquinone derivatives. Optimization of fermentation conditions and genetic engineering of microbial strains can enhance the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield hydroxyanthracenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of hydroxyanthracenes.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of (3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one is primarily due to its ability to interact with cellular targets such as enzymes and DNA. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the anthracene core can intercalate into DNA, disrupting its function. This compound can also generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxylation patterns.
Aloe-emodin: Known for its laxative properties and similar structural features.
Chrysophanol: Shares the anthraquinone core but with different substitution patterns.
Uniqueness
The uniqueness of (3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other anthraquinones.
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(3S,4S,4aS,10R)-2,3,4,5,10-pentahydroxy-7-methyl-3,4,4a,10-tetrahydro-2H-anthracen-9-one |
InChI |
InChI=1S/C15H16O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,9,11,13-17,19-21H,1H3/t9?,11-,13-,14-,15-/m0/s1 |
InChI Key |
XIPSQZAAFLSFAV-HVHSVFDRSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]([C@H]3[C@@H]([C@H](C(C=C3C2=O)O)O)O)O)C(=C1)O |
Canonical SMILES |
CC1=CC2=C(C(C3C(C(C(C=C3C2=O)O)O)O)O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)





![7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820590.png)
![Methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate](/img/structure/B10820591.png)
![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820601.png)

